
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is a complex organic compound belonging to the benzoxazolium family. Benzoxazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple benzoxazole rings and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide typically involves multi-step organic reactions. The process may include:
Formation of Benzoxazole Rings: Starting with the appropriate aromatic precursors, benzoxazole rings are synthesized through cyclization reactions.
Alkylation and Methoxylation: Introduction of ethyl and methoxy groups through alkylation and methoxylation reactions.
Condensation Reactions: Combining the benzoxazole rings through condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions may produce various substituted benzoxazolium compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler compound with a single benzoxazole ring.
Methoxybenzoxazole: Benzoxazole with methoxy groups.
Ethylbenzoxazole: Benzoxazole with ethyl groups.
Uniqueness
3-Ethyl-2-(2-((3-ethyl-5-methoxy-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-5-methoxybenzoxazolium iodide is unique due to its complex structure, which includes multiple benzoxazole rings, ethyl, and methoxy groups
Propiedades
Número CAS |
93838-97-2 |
|---|---|
Fórmula molecular |
C25H29IN2O4 |
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(2Z)-2-[(3-ethyl-5-methoxy-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-methoxy-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C25H29N2O4.HI/c1-6-17(13-24-26(7-2)20-15-18(28-4)9-11-22(20)30-24)14-25-27(8-3)21-16-19(29-5)10-12-23(21)31-25;/h9-16H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
VRRBHVVBCRFGKF-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C/C1=[N+](C2=C(O1)C=CC(=C2)OC)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
SMILES canónico |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CC)C=C3N(C4=C(O3)C=CC(=C4)OC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





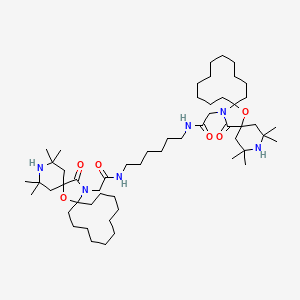
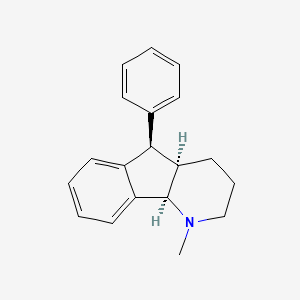
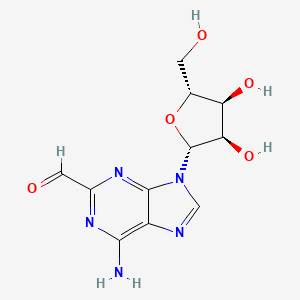
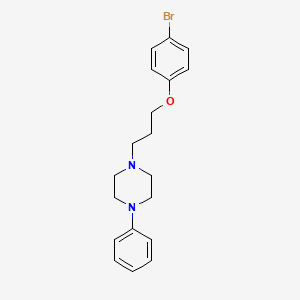
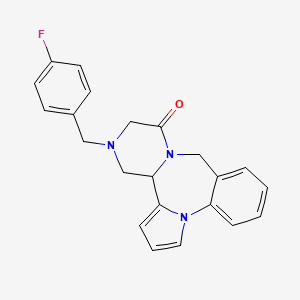

![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
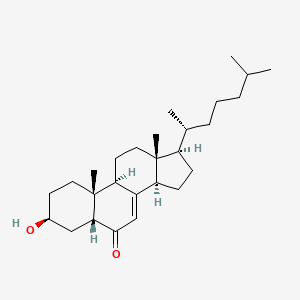

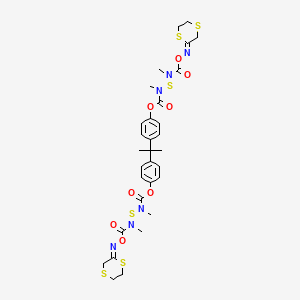
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)
